

TFC-007: A Comprehensive Technical Guide on Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility and stability data for TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). The information herein is compiled to support research and development activities by providing a clear understanding of the compound's physicochemical properties.

Core Physicochemical Data

TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a small molecule with the following key identifiers:

Property	Value
CAS Number	927878-49-7
Molecular Formula	C27H29N5O4
Molecular Weight	487.55 g/mol
Appearance	Crystalline solid

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the known solubility data for TFC-007 in various solvents.



Table 1: Qualitative and Quantitative Solubility of TFC-007

Solvent	Solubility	Concentration	Citation
Dimethyl Sulfoxide (DMSO)	Soluble	1 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	up to 100 mM	[2]
Dimethylformamide (DMF)	Soluble	10 mg/mL	[1]
Ethanol	Insoluble	-	[1]
Phosphate-Buffered Saline (PBS, pH 7.2)	Insoluble	-	[1]

Stability Data

Understanding the stability of TFC-007 under various conditions is essential for its handling, storage, and formulation development.

Table 2: Stability of TFC-007

Form	Storage Temperature	Duration	Citation
Solid (Powder)	-20°C	≥ 4 years	[1]
In Solvent	-80°C	6 months	[3]
In Solvent	-20°C	1 month	[3]

Experimental Protocols

While specific experimental protocols for TFC-007 are not publicly available, the following are detailed, standard methodologies for determining solubility and stability that are widely accepted in the pharmaceutical industry.



Kinetic Solubility Assessment

Objective: To determine the kinetic solubility of TFC-007 in a buffered aqueous solution, which is relevant for early-stage drug discovery.

Methodology:

- Stock Solution Preparation: A high-concentration stock solution of TFC-007 (e.g., 10 mM) is prepared in 100% DMSO.
- Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
- Addition to Buffer: A small aliquot (e.g., 1-2 μL) of each DMSO solution is added to a larger volume (e.g., 100-200 μL) of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
- Incubation: The plate is shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
- Precipitation Detection: The presence of precipitate is detected using a nephelometric or turbidimetric plate reader.
- Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assessment

Objective: To determine the thermodynamic equilibrium solubility of TFC-007, which is crucial for formulation development.

Methodology:

- Sample Preparation: An excess amount of solid TFC-007 is added to a known volume of the test solvent (e.g., water, buffer, or a formulation vehicle) in a sealed vial.
- Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72



hours).

- Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 μm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of TFC-007 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The thermodynamic solubility is reported as the average concentration from multiple replicates.

Solid-State Stability Testing

Objective: To evaluate the stability of TFC-007 in its solid form under accelerated and long-term storage conditions.

Methodology:

- Sample Preparation: TFC-007 powder is placed in appropriate containers that are representative of the intended storage packaging.
- Storage Conditions: The samples are stored under various conditions as per ICH guidelines, such as:
 - Long-term: 25°C / 60% Relative Humidity (RH)
 - Intermediate: 30°C / 65% RH
 - Accelerated: 40°C / 75% RH
- Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
- Analysis: At each time point, the samples are analyzed for:
 - Appearance: Visual inspection for any changes in color or physical state.



- Purity: HPLC analysis to detect and quantify any degradation products.
- Assay: HPLC analysis to determine the amount of remaining TFC-007.
- Data Evaluation: The rate of degradation is determined, and the shelf-life is extrapolated based on the long-term data.

In-Solution Stability Testing

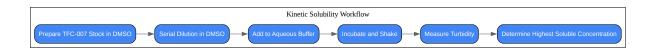
Objective: To assess the stability of TFC-007 in a chosen solvent or formulation vehicle.

Methodology:

- Solution Preparation: A solution of TFC-007 is prepared at a relevant concentration in the solvent of interest (e.g., DMSO for stock solutions, or an aqueous buffer for formulation).
- Storage: The solution is stored under specified conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, or elevated temperature at 40°C), protected from light if necessary.
- Sampling and Analysis: Aliquots are taken at various time points (e.g., 0, 1, 3, 7, 14, 30 days) and analyzed by HPLC to determine the concentration of TFC-007 and the presence of any degradants.
- Data Analysis: The percentage of TFC-007 remaining at each time point is calculated to determine its stability in the solution.

Visualized Workflows

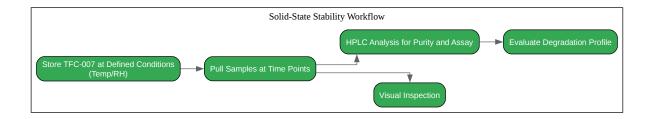
The following diagrams illustrate the experimental workflows for determining solubility and stability.



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Caption: Workflow for Kinetic Solubility Assessment.



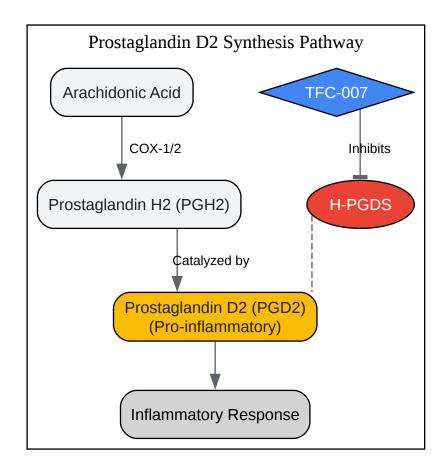
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Caption: Workflow for Solid-State Stability Testing.

Signaling Pathway Context

TFC-007 is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is involved in the inflammatory cascade.





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Caption: Inhibition of the H-PGDS Pathway by TFC-007.

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